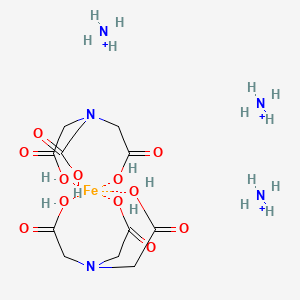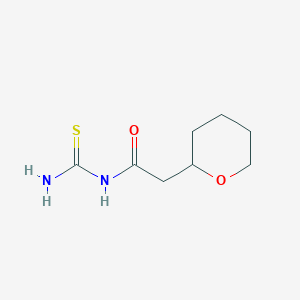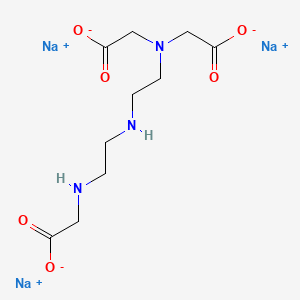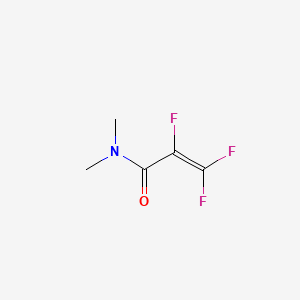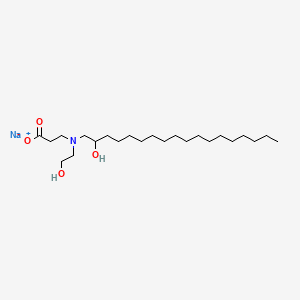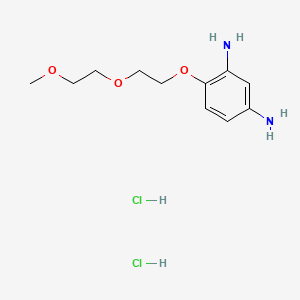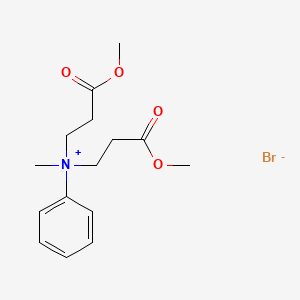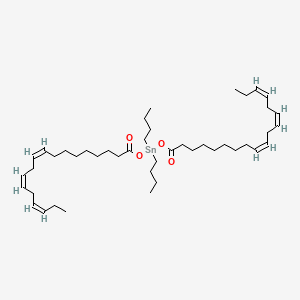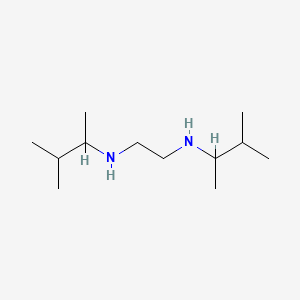
Atsm Cu-64
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Atsm Cu-64 involves the reaction of diacetyl-bis(N4-methylthiosemicarbazone) with Copper-64. The reaction typically takes place in a solution containing sodium ascorbate to stabilize the compound against radiolysis . The reaction mixture is then filtered using a polyvinylidene fluoride (PVDF) membrane to achieve a high radiochemical yield .
Industrial Production Methods
Industrial production of Copper-64 is achieved using a cyclotron, where Nickel-64 is bombarded with protons to produce Copper-64. The Copper-64 is then separated from the target material using anion exchange chromatography . The final product is formulated with sodium ascorbate and filtered to ensure purity and stability .
化学反応の分析
Types of Reactions
Atsm Cu-64 undergoes several types of chemical reactions, including:
Complexation: The compound forms stable complexes with various ligands, enhancing its stability and effectiveness in imaging applications.
Common Reagents and Conditions
Sodium Ascorbate: Used as a stabilizing agent to prevent radiolysis.
PVDF Membrane: Used for filtration to achieve high radiochemical yield.
Major Products Formed
The major product formed from the reduction of this compound is Copper(I)-ATSM, which is retained within hypoxic cells .
科学的研究の応用
Atsm Cu-64 has a wide range of scientific research applications, including:
Cancer Diagnosis and Treatment: Used in PET imaging to identify hypoxic regions within tumors, aiding in the diagnosis and treatment planning for cancer patients.
Neuroinflammation Detection: Used to detect hydrogen sulfide levels in brain pathophysiology, providing insights into neuroinflammation and related disorders.
Hypoxia Imaging: Provides valuable information on the oxygenation status of tissues, which is crucial for understanding various pathological conditions.
作用機序
Atsm Cu-64 exerts its effects by penetrating hypoxic cells and undergoing reduction from Copper(II) to Copper(I). This reduction leads to the irreversible retention of the compound within hypoxic cells, allowing for targeted imaging and treatment . The compound primarily targets hypoxic regions within tumors, making it an effective tool for cancer diagnosis and therapy .
類似化合物との比較
Similar Compounds
Copper-64 pyruvaldehyde-bis(N4-methylthiosemicarbazone): Another Copper-64 labeled compound used for imaging blood flow in the brain and heart.
Copper-64 chloride: Used in various radiopharmaceutical applications.
Uniqueness
Atsm Cu-64 is unique due to its high membrane permeability and low redox potential, making it ideal for hypoxia imaging . Its ability to target hypoxic regions within tumors sets it apart from other similar compounds .
特性
CAS番号 |
213531-97-6 |
|---|---|
分子式 |
C8H14CuN6S2 |
分子量 |
322.3 g/mol |
IUPAC名 |
copper-64(2+);N'-methyl-N-[(E)-[(3E)-3-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+;/i;1+0 |
InChIキー |
SBHDKYTVDCRMOE-NLRRAJSESA-L |
異性体SMILES |
C/C(=N\NC(=NC)[S-])/C(=N/NC(=NC)[S-])/C.[64Cu+2] |
正規SMILES |
CC(=NNC(=NC)[S-])C(=NNC(=NC)[S-])C.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


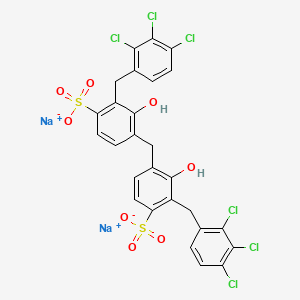
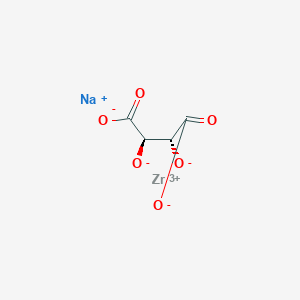
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
